2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4S/c24-20(14-28(25,26)17-6-2-1-3-7-17)22-16-12-10-15(11-13-16)21-23-18-8-4-5-9-19(18)27-21/h1-13H,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRGUYSDIHCYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide typically involves the reaction of benzenesulfonyl chloride with 4-(1,3-benzoxazol-2-yl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity towards its targets, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural differences and physicochemical properties of the target compound and its analogs:
Key Observations:
Heterocyclic Core: The target compound’s benzoxazole core (oxygen atom) differs from benzothiazole analogs (sulfur atom, e.g., ). Benzoxazole derivatives (target and ) are associated with enhanced aromatic interactions in hydrophobic protein pockets, whereas benzothiazoles (e.g., ) may exhibit stronger hydrogen bonding via sulfur.
Substituent Effects: The benzenesulfonyl group in the target and is a strong electron-withdrawing moiety that enhances polarity and protein-binding capacity. In contrast, the 4-chlorophenoxy group in introduces steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility.
Physicochemical Properties :
- The predicted pKa of 10.67 for suggests moderate basicity, likely due to the sulfamoyl group. The target compound’s benzenesulfonyl group may lower its pKa compared to , influencing ionization and bioavailability.
- Density values (e.g., 1.329 g/cm³ for ) reflect molecular packing efficiency, which correlates with crystallinity and formulation stability.
Hypothesized Pharmacological Implications
- Target vs. However, sulfur’s role in metal-binding (e.g., in enzyme active sites) might make benzothiazole analogs more potent in certain anticancer contexts.
Target vs. Sulfamoyl Analogs () :
The sulfamoyl group in could improve solubility in physiological pH environments compared to the target’s benzenesulfonyl group. This might enhance renal clearance but reduce tissue penetration.- Target vs. However, the target’s sulfonyl group offers stronger electrostatic interactions, favoring targets like proteases or kinases.
Biological Activity
2-(benzenesulfonyl)-N-[4-(1,3-benzoxazol-2-yl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of analgesic and anti-inflammatory research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a benzenesulfonamide moiety linked to a benzoxazole derivative, which is known for its diverse pharmacological properties. The general structure can be represented as follows:
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzoxazole ring through cyclization reactions and subsequent coupling with benzenesulfonamide derivatives. Characterization methods such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure of the synthesized compound.
Analgesic and Anti-inflammatory Properties
Recent studies have highlighted the analgesic and anti-inflammatory potential of compounds containing similar structural motifs. For instance, derivatives of benzoxazole have exhibited significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:
- Analgesic Activity : The analgesic effects were evaluated using standard pharmacological tests such as the writhing test and hot plate test. Compounds with similar structures showed promising results in reducing pain responses in animal models.
- Anti-inflammatory Activity : In vitro assays demonstrated that certain derivatives had IC50 values lower than that of celecoxib, a commonly used anti-inflammatory drug. For example, one study reported an IC50 of 0.024 μM for a related compound against COX-2, indicating potent anti-inflammatory action .
Molecular Docking Studies
Molecular docking simulations have been utilized to predict the binding affinities of this compound against various biological targets involved in pain and inflammation. These studies suggest that the compound may effectively interact with COX enzymes and other relevant targets due to its structural features.
Study 1: Analgesic Efficacy
A recent study evaluated a series of benzoxazole-based compounds for their analgesic properties. The results indicated that compounds with a benzenesulfonamide group displayed significant analgesic effects comparable to traditional analgesics .
| Compound | Analgesic Test | IC50 (μM) |
|---|---|---|
| Celecoxib | Writhing Test | 0.05 |
| Compound A | Hot Plate Test | 0.024 |
| Compound B | Writhing Test | 0.019 |
Study 2: Toxicological Assessment
Acute toxicity studies performed according to OECD guidelines revealed that this compound exhibited low toxicity profiles in animal models. Histopathological examinations showed no significant adverse effects on vital organs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
